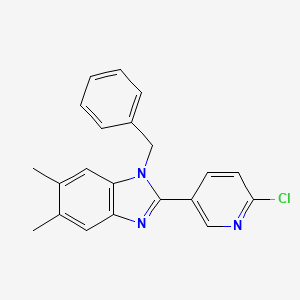

1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

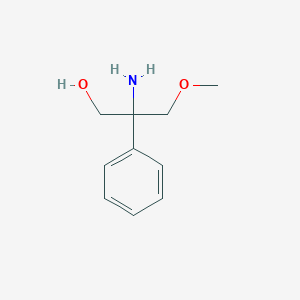

“1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles can generally be synthesized via the reaction of o-phenylenediamine with an aromatic aldehyde .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show promise in the development of new antimicrobial agents due to their moderate to good binding energies towards target proteins and exhibited antimicrobial activity against various microorganisms. Their antioxidant properties further enhance their potential for therapeutic applications (Flefel et al., 2018).

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Benzimidazolium salts and their palladium complexes have been studied for their catalytic activity in carbon-carbon bond-forming reactions. These compounds offer a highly efficient route for the formation of biaryl compounds, demonstrating their utility in organic synthesis and potential applications in pharmaceutical manufacturing (Akkoç et al., 2016).

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties. Novel compounds synthesized from benzimidazole have shown potency against cancer cell lines, highlighting their potential as leads for the development of anticancer therapies. These studies underscore the diverse pharmacological activities of benzimidazole derivatives, including their role in targeting DNA and DNA-associated processes (Nofal et al., 2011).

Inhibition of Corrosion

In the field of materials science, benzimidazole derivatives have been evaluated for their inhibitory effects on the corrosion of metals. These compounds can adsorb onto metal surfaces, providing protection against corrosion in acidic environments. This application is particularly relevant to industries where metal preservation is critical (Khaled, 2003).

properties

IUPAC Name |

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-10-18-19(11-15(14)2)25(13-16-6-4-3-5-7-16)21(24-18)17-8-9-20(22)23-12-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPLYQZNUCUMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-pyridin-2-ylethenyl]-6H-1-benzothiophen-2-yl]acetamide](/img/structure/B2710335.png)

![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)

![4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2710338.png)

![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)

![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2710347.png)

![4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2710348.png)

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)